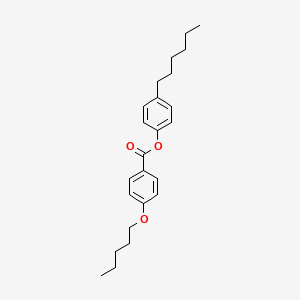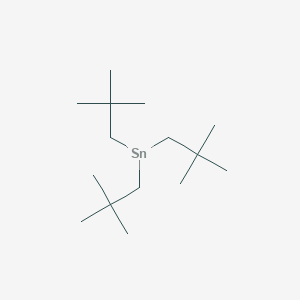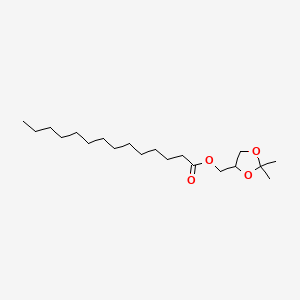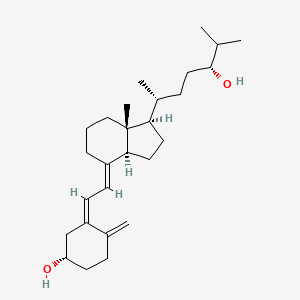![molecular formula C14H12F3NO3S B14641293 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide CAS No. 55688-34-1](/img/structure/B14641293.png)
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in a range of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(4-methylphenoxy)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(4-methylphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-(2-methoxyphenyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Propriétés
Numéro CAS |
55688-34-1 |
|---|---|
Formule moléculaire |
C14H12F3NO3S |
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-6-8-11(9-7-10)21-13-5-3-2-4-12(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
Clé InChI |
HKOWXWRXXCOQOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)






